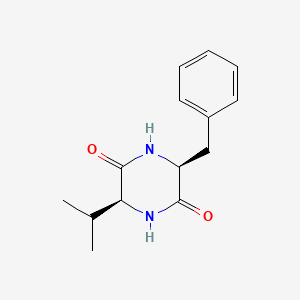

cyclo(L-Phe-L-Val)

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Cyclo(L-Phe-L-Val)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of cyclo(L-Phe-L-Val), detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrences of Cyclo(L-Phe-L-Val)

Cyclo(L-Phe-L-Val) has been identified as a secondary metabolite in a variety of microorganisms, highlighting its prevalence in diverse ecological niches. While its presence has been noted in terrestrial and marine environments, microbial sources are the most well-documented.

Table 1: Documented Natural Sources of Cyclo(L-Phe-L-Val)

| Source Organism | Environment | Reference(s) |

| Pseudoalteromonas sp. NJ6-3-1 | Marine Bacterium | [1] |

| Streptomyces rutgerensis | Terrestrial Bacterium | [1] |

| Bacillus subtilis | Terrestrial Bacterium | [1] |

| Roasted Coffee | Food Product | [2] |

| Cocoa | Food Product | [2] |

Isolation and Purification Methodologies

The isolation of cyclo(L-Phe-L-Val) from its natural sources typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are generalized from established methods for the isolation of cyclic dipeptides from microbial cultures.

Experimental Protocol 1: Isolation from Pseudoalteromonas sp. Culture

This protocol is adapted from general methods for the isolation of secondary metabolites from marine bacteria.

1. Fermentation:

-

Inoculate a starter culture of Pseudoalteromonas sp. NJ6-3-1 in a suitable marine broth medium.

-

Incubate the starter culture at an optimal temperature (typically 25-30°C) with agitation for 24-48 hours.

-

Use the starter culture to inoculate a larger volume of production medium.

-

Continue fermentation for 5-7 days to allow for the accumulation of secondary metabolites.

2. Extraction:

-

Separate the bacterial cells from the culture broth by centrifugation.

-

Extract the culture supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

The biomass can also be extracted with methanol or ethanol to recover intracellularly stored compounds.

3. Purification:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Apply the dried, adsorbed extract to the top of a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a mixture of hexane/ethyl acetate or dichloromethane/methanol).

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest based on TLC analysis.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions by reversed-phase HPLC.

-

Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Collect the peak corresponding to cyclo(L-Phe-L-Val) and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

-

Experimental Protocol 2: Solid-Phase Extraction (SPE) for High-Throughput Screening

For more rapid screening and purification, a solid-phase extraction method can be employed.

1. Sample Preparation:

-

Centrifuge the bacterial culture to remove cells.

-

Acidify the supernatant to a pH of approximately 2-3 with an appropriate acid (e.g., hydrochloric acid).

2. SPE Procedure:

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and highly polar compounds.

-

Elute the desired cyclic dipeptides with a stepwise gradient of methanol in water. Cyclo(L-Phe-L-Val) is expected to elute in the mid-to-high polarity methanol fractions.

3. Analysis:

-

Analyze the eluted fractions by HPLC-MS to identify the fraction containing cyclo(L-Phe-L-Val).

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield of cyclo(L-Phe-L-Val) from its various natural sources. This represents a significant knowledge gap and an area for future research. The yield is highly dependent on the producing strain, fermentation conditions, and extraction efficiency.

Table 2: Spectroscopic Data for Cyclo(L-Phe-L-Val) Characterization

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Characteristic shifts for the α-protons of phenylalanine and valine, as well as the aromatic protons of the phenyl group and the isopropyl protons of valine. |

| ¹³C NMR | Resonances for the two carbonyl carbons of the diketopiperazine ring, the aromatic carbons of the phenyl group, and the aliphatic carbons of the phenylalanine and valine side chains. |

| Mass Spectrometry (ESI-MS) | A protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular formula C₁₄H₁₈N₂O₂. |

Biological Activities and Signaling Pathways

Cyclo(L-Phe-L-Val) has been shown to exhibit at least two distinct biological activities: induction of neurite outgrowth and regulation of quorum sensing.

Neurite Outgrowth via the PI3K/Akt Signaling Pathway

Cyclo(L-Phe-L-Val) has been demonstrated to induce neurite outgrowth in neuronal cells. This activity is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2]

Caption: PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val).

Quorum Sensing Regulation in Pseudoalteromonas sp.

Cyclo(L-Phe-L-Val) acts as a quorum sensing regulator in Pseudoalteromonas sp.[1] In many Gram-negative bacteria, quorum sensing is mediated by N-acyl homoserine lactones (AHLs) that bind to LuxR-type transcriptional regulators. While the precise mechanism for cyclo(L-Phe-L-Val) is not fully elucidated, it is hypothesized to influence the native quorum sensing circuit.

Caption: Hypothesized modulation of quorum sensing by cyclo(L-Phe-L-Val).

Conclusion

Cyclo(L-Phe-L-Val) is a fascinating natural product with significant potential for further investigation. This guide has provided a foundational understanding of its natural sources and established a framework for its isolation and purification. The elucidation of its roles in complex biological signaling pathways opens avenues for its exploration as a lead compound in drug development, particularly in the areas of neuropharmacology and microbial communication. Further research is warranted to quantify its production in various natural systems and to fully characterize its molecular mechanisms of action.

References

Cyclo(L-Phe-L-Val): A Comprehensive Technical Guide to its Discovery, History, and Bioactivity

Abstract

Cyclo(L-Phe-L-Val), a diketopiperazine secondary metabolite, has emerged as a molecule of significant interest in the fields of microbiology, pharmacology, and drug development. First identified as a quorum sensing modulator in marine bacteria, its known biological activities have expanded to include antifungal, neuroprotective, and potential anticancer properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted bioactivities of cyclo(L-Phe-L-Val). Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a thorough compilation of quantitative data. Furthermore, this guide visualizes key biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and research applications. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this intriguing natural product.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds found in a wide array of organisms, including bacteria, fungi, and marine invertebrates. These molecules exhibit a diverse range of biological activities, which has made them a focal point for natural product research and drug discovery. Among these, cyclo(L-Phe-L-Val) has garnered attention for its unique regulatory and therapeutic properties.

This guide details the journey of cyclo(L-Phe-L-Val) from its initial discovery as a microbial signaling molecule to its current status as a promising bioactive compound. We will delve into the technical aspects of its isolation and structural elucidation, and provide a detailed account of its known biological functions, supported by experimental data and protocols.

Discovery and History

The first isolation and characterization of cyclo(L-Phe-L-Val) as a secondary metabolite was reported in 2011 from the marine bacterium Pseudoalteromonas sp. NJ6-3-1.[1] This discovery was the result of an investigation into the quorum sensing (QS) mechanisms that regulate the production of antibacterial compounds in this bacterium. It was observed that Pseudoalteromonas sp. NJ6-3-1 produced antibacterial substances in a cell-density-dependent manner. Further investigation led to the identification of cyclo(L-Phe-L-Val) as an autoinducer of this activity.

Subsequent studies have revealed that cyclo(L-Phe-L-Val) is not exclusive to Pseudoalteromonas and is also produced by other bacterial species, including Streptomyces rutgerensis and Bacillus subtilis.[1] Interestingly, this compound has also been identified as a component contributing to the bitter taste of roasted coffee and cocoa.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

| Synonyms | (3S,6S)-3-isopropyl-6-benzylpiperazine-2,5-dione, DKP101516 |

Biological Activities and Experimental Data

Cyclo(L-Phe-L-Val) exhibits a range of biological activities, which are summarized in the following sections.

Quorum Sensing Regulation

Cyclo(L-Phe-L-Val) was first identified for its role as a quorum sensing molecule in Pseudoalteromonas sp. NJ6-3-1. It acts as an autoinducer, stimulating the production of antibacterial compounds at low cell densities.

Experimental Data:

| Parameter | Observation | Reference |

| Inducing Concentration | Exogenously added cyclo(L-Phe-L-Val) induced antibacterial activity in Pseudoalteromonas sp. NJ6-3-1 at low cell densities. | [1] |

Antifungal Activity

Cyclo(L-Phe-L-Val) has demonstrated significant antifungal activity, particularly against the opportunistic human pathogen Candida albicans. Its mechanism of action involves the inhibition of isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is essential for the survival of C. albicans under nutrient-limiting conditions.

Experimental Data:

| Parameter | Value | Cell Line/Enzyme | Conditions | Reference |

| Minimum Inhibitory Concentration (MIC) | 32-64 µg/mL | Candida albicans | Acetate as sole carbon source | [2] |

| IC₅₀ (Isocitrate Lyase Inhibition) | 27 µM | Candida albicans Isocitrate Lyase | in vitro enzyme assay | [2] |

Neuroprotective and Neurite Outgrowth Activity

Cyclo(L-Phe-L-Val), also referred to as DKP101516 in some studies, has shown neuroprotective effects by promoting neurite outgrowth. This activity is mediated through the activation of the PI3K/Akt signaling pathway.

Experimental Data:

| Parameter | Observation | Cell Line | Conditions |

| Neurite Outgrowth | Induced neurite outgrowth and branching. | Chick cortical neurons | in vitro culture |

| Signaling Pathway | Increased phosphorylation of Akt, a downstream target of PI3K. | - | - |

Anticancer Activity

While the direct anticancer activity of cyclo(L-Phe-L-Val) is not yet extensively documented with specific IC₅₀ values in the readily available literature, other cyclic dipeptides containing phenylalanine and valine have shown cytotoxic effects against various cancer cell lines. Further research is required to fully elucidate the anticancer potential of cyclo(L-Phe-L-Val).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cyclo(L-Phe-L-Val).

Isolation and Structure Elucidation of Cyclo(L-Phe-L-Val) from Pseudoalteromonas sp. NJ6-3-1

This protocol is based on the methods likely employed in the initial discovery of the compound.

-

Fermentation: Pseudoalteromonas sp. NJ6-3-1 is cultured in a suitable marine broth medium at 28°C with shaking for 48-72 hours.

-

Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of hexane and ethyl acetate to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity (e.g., in a quorum sensing assay) are further purified by preparative HPLC on a C18 column with a methanol-water gradient.

-

-

Structure Elucidation: The purified compound is identified as cyclo(L-Phe-L-Val) using the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, and 2D NMR techniques (COSY, HMQC, HMBC) are employed to establish the connectivity of atoms.

-

Quorum Sensing Bioassay

This protocol describes a general method for assessing quorum sensing activity using a reporter strain.

-

Reporter Strain: A common reporter strain is Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain N-acyl-homoserine lactones (AHLs).

-

Assay Procedure:

-

A lawn of the reporter strain is spread on an agar plate.

-

A sterile paper disc impregnated with a solution of cyclo(L-Phe-L-Val) is placed on the agar.

-

The plate is incubated at 30°C for 24-48 hours.

-

-

Observation: The induction of violacein production (a purple halo around the disc) indicates quorum sensing activity. The diameter of the halo can be measured to quantify the activity.

Antifungal Susceptibility Testing against Candida albicans

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: C. albicans is grown in Sabouraud dextrose broth, and the cell suspension is adjusted to a concentration of 1 x 10³ cells/mL in RPMI 1640 medium.

-

Microdilution Assay:

-

Serial dilutions of cyclo(L-Phe-L-Val) are prepared in a 96-well microtiter plate.

-

The prepared inoculum is added to each well.

-

The plate is incubated at 35°C for 24-48 hours.

-

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Isocitrate Lyase (ICL) Inhibition Assay

-

Enzyme Preparation: ICL is purified from C. albicans.

-

Assay Mixture: The reaction mixture contains phenylhydrazine, and the purified ICL enzyme in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, isocitrate.

-

Measurement: The formation of the glyoxylate phenylhydrazone product is monitored spectrophotometrically at 324 nm.

-

IC₅₀ Determination: The assay is performed with various concentrations of cyclo(L-Phe-L-Val), and the concentration that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Neurite Outgrowth Assay

-

Cell Culture: Primary neurons (e.g., chick cortical neurons) or a neuronal cell line (e.g., PC12) are cultured in a suitable medium.

-

Compound Treatment: The cells are treated with various concentrations of cyclo(L-Phe-L-Val).

-

Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite extension.

-

Imaging and Analysis:

-

The cells are fixed and stained with an antibody against a neuronal marker (e.g., β-tubulin III).

-

Images are captured using a fluorescence microscope.

-

Neurite length and branching are quantified using image analysis software.

-

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Neurite Outgrowth

The neuroprotective effect of cyclo(L-Phe-L-Val) is attributed to its ability to activate the PI3K/Akt signaling pathway, a crucial cascade for cell survival and growth.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the discovery and initial characterization of bioactive secondary metabolites like cyclo(L-Phe-L-Val).

References

The Dual-Pronged Attack of Cyclo(L-Phe-L-Val): A Technical Guide to its Bioactivity in Microorganisms

For Immediate Release

A Deep Dive into the Antimicrobial Mechanisms of a Promising Cyclodipeptide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of cyclo(L-Phe-L-Val), a naturally occurring cyclic dipeptide, against various microorganisms. This document details its antifungal properties, its role as a modulator of bacterial communication, and the underlying mechanisms of action.

Introduction

Cyclo(L-Phe-L-Val) is a diketopiperazine produced by a variety of microorganisms, including bacteria and fungi. While its direct bactericidal effects are limited, this molecule has garnered significant interest for its potent and specific activity against the opportunistic fungal pathogen Candida albicans and its ability to modulate quorum sensing in bacteria. This guide will explore these two primary modes of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways.

Antifungal Activity Against Candida albicans

Cyclo(L-Phe-L-Val) exhibits significant antifungal activity against Candida albicans, a major cause of opportunistic infections in immunocompromised individuals. This activity is particularly pronounced under conditions that mimic the nutrient-limited environment within a host, where the fungus relies on alternative carbon sources for survival.

Quantitative Data

The inhibitory effect of cyclo(L-Phe-L-Val) on the growth of C. albicans is dependent on the available carbon source. In a glucose-rich environment, the compound shows minimal to no inhibitory effect. However, when the fungus is cultured in a medium containing acetate as the sole carbon source, a condition that forces reliance on the glyoxylate cycle for gluconeogenesis, cyclo(L-Phe-L-Val) demonstrates potent growth inhibition.

| Microorganism | Strain | Carbon Source | MIC (µg/mL) | Reference |

| Candida albicans | SC5314 | 2% Potassium Acetate | 32-64 | [1] |

| Candida albicans | ATCC 10231 | 2% Potassium Acetate | 32-64 | [1] |

| Candida albicans | ATCC 10259 | 2% Potassium Acetate | 32-64 | [1] |

| Candida albicans | ATCC 11006 | 2% Potassium Acetate | 32-64 | [1] |

| Candida albicans | ATCC 18804 | 2% Potassium Acetate | 32-64 | [1] |

| Candida albicans | Various | 2% Glucose | >128 | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) of cyclo(L-Phe-L-Val) against various Candida albicans strains.

The primary molecular target of cyclo(L-Phe-L-Val) in C. albicans is the enzyme isocitrate lyase (ICL), a key component of the glyoxylate cycle.

| Enzyme | Source Organism | IC50 (µM) | Reference |

| Isocitrate Lyase (ICL) | Candida albicans | 27 | [2] |

Table 2: Half-maximal inhibitory concentration (IC50) of cyclo(L-Phe-L-Val) against Isocitrate Lyase.

Mechanism of Action: Inhibition of the Glyoxylate Cycle

The glyoxylate cycle is a metabolic pathway that allows organisms to utilize two-carbon compounds, such as acetate, for the synthesis of carbohydrates. This pathway is crucial for the virulence of C. albicans as it enables the fungus to survive within macrophages, where glucose is scarce.[3] Cyclo(L-Phe-L-Val) acts as an inhibitor of isocitrate lyase (ICL), the first and rate-limiting enzyme of the glyoxylate cycle. By inhibiting ICL, the compound effectively shuts down this essential metabolic route, leading to fungal cell death in acetate-rich, glucose-poor environments.

References

Mechanism of action of cyclo(L-Phe-L-Val) as an enzyme inhibitor

An In-depth Technical Guide on the Mechanism of Action of cyclo(L-Phe-L-Val) as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-L-Val), a cyclic dipeptide, has emerged as a molecule of significant interest due to its diverse biological activities, primarily centered around its function as an enzyme inhibitor. This technical guide provides a comprehensive overview of the known mechanisms of action of cyclo(L-Phe-L-Val) and its closely related analogs. It delves into its role as an inhibitor of isocitrate lyase, a key enzyme in the glyoxylate cycle of certain pathogens, its function as a quorum sensing disruptor in bacteria, and its potential as an anti-cancer and neuroprotective agent through the modulation of signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes visualizations of the core mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Enzyme Inhibition

Cyclo(L-Phe-L-Val) and its structural analogs exert their biological effects through the inhibition of specific enzymes and interference with signaling pathways. The primary reported mechanisms include the inhibition of isocitrate lyase and the disruption of bacterial quorum sensing networks.

Inhibition of Isocitrate Lyase (ICL)

Cyclo(L-Phe-L-Val) is a potent inhibitor of isocitrate lyase (ICL), a crucial enzyme in the glyoxylate cycle of various pathogens, including the fungus Candida albicans.[1][2][3][4][5] The glyoxylate cycle is essential for these organisms to utilize two-carbon compounds for gluconeogenesis and is critical for their virulence and survival within a host.[5] The inhibitory action of cyclo(L-Phe-L-Val) on ICL disrupts this metabolic pathway, thereby impeding the growth of the pathogen.[1][4][5]

The mechanism of inhibition involves the downregulation of the ICL gene transcription in C. albicans when the organism is in an environment where it relies on C2-carbon utilization.[1][2] This leads to a decrease in the production of the ICL enzyme.[1][4] A Lineweaver-Burk plot analysis of ICL inhibition by cyclo(L-Phe-L-Val) suggests a non-competitive mode of inhibition.[6]

Inhibition of Quorum Sensing

While direct studies on cyclo(L-Phe-L-Val) as a quorum sensing (QS) inhibitor are limited, extensive research on the closely related cyclic dipeptide, cyclo(L-Phe-L-Pro), provides significant insight into this mechanism.[7][8] Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density, controlling virulence factor production and biofilm formation.[9]

Cyclic dipeptides like cyclo(L-Phe-L-Pro) have been shown to interfere with QS systems in pathogenic bacteria such as Pseudomonas aeruginosa and Vibrio vulnificus.[8][10] In P. aeruginosa, these molecules can downregulate genes within the las and rhl QS systems.[10] Some cyclic dipeptides interact with the QS receptor protein LasR.[10] In V. vulnificus, cyclo(L-Phe-L-Pro) is a known QS signaling molecule that can modulate the expression of genes involved in pathogenicity.[8][11]

Modulation of Apoptosis and Other Signaling Pathways

Cyclic dipeptides have also been investigated for their anti-cancer and neuroprotective properties.[12][13][14] For instance, cyclo(L-Pro-L-Phe) has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells.[15] The proposed mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[15] This activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway and a reduction in the activation of mitochondria-related apoptotic proteins such as caspase 3 and poly (ADP-ribose) polymerase (PARP).[15]

Quantitative Data

The inhibitory potency of cyclo(L-Phe-L-Val) and its analogs has been quantified in various studies. The following tables summarize the available data.

Table 1: Isocitrate Lyase Inhibition by cyclo(L-Phe-L-Val)

| Compound | Target Enzyme | Organism | IC50 | Reference |

| cyclo(L-Phe-L-Val) | Isocitrate Lyase (ICL) | Candida albicans | 27 µg/mL | [1][2][3][4] |

| cyclo(L-Phe-L-Val) | Isocitrate Lyase (ICL) | Candida albicans | 27 µM | [5][6] |

Table 2: Quorum Sensing Inhibition by Related Cyclic Dipeptides

| Compound | Target/System | Organism | Effect | Quantitative Data | Reference |

| cyclo(L-Pro-L-Phe) | Biofilm Formation | P. aeruginosa PAO1 | Inhibition | 48% inhibition at 1.8 mM | [10] |

| cyclo(L-Pro-L-Phe) | LasR protein | P. aeruginosa | Binding | Lower affinity than natural ligand | [10] |

| cyclo(L-Pro-L-Tyr) | LasR protein | P. aeruginosa | Binding | Kd in the micromolar range | [10] |

Table 3: Anti-cancer and Other Activities of Related Cyclic Dipeptides

| Compound | Activity | Cell Line/Target | IC50 | Reference |

| cyclo(L-Phe-L-Pro) | Free Radical Scavenging | DPPH | 24 µM | [16] |

| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) | Cytotoxicity | Melanoma cells | ~10 µM | [12][17] |

| cyclo(Pro-homoPro-β3homoPhe-Phe-) | Cytostatic Effect | Melanoma cells | ~40 µM | [12][17] |

| A synthesized cyclo(Nα-pyrido)-bis-[(L-valinyl)-L-ornthenyl acid hydrazide] | VEGFR-2 Kinase Inhibition | VEGFR-2 | 1.33 nM | [18] |

Experimental Protocols

Isocitrate Lyase (ICL) Inhibition Assay

This protocol describes the determination of the inhibitory effect of cyclo(L-Phe-L-Val) on ICL activity.

-

Enzyme Preparation:

-

Culture Candida albicans (e.g., ATCC 10231) in a suitable medium with acetate as the sole carbon source to induce ICL expression.

-

Harvest the cells and prepare a cell-free extract by sonication or other lysis methods.

-

Partially purify the ICL enzyme from the crude extract using standard chromatography techniques.

-

-

Enzyme Assay:

-

The assay is based on the reaction of glyoxylate, a product of the ICL-catalyzed cleavage of isocitrate, with phenylhydrazine to form a phenylhydrazone, which can be measured spectrophotometrically at 324 nm.

-

Prepare a reaction mixture containing phosphate buffer, MgCl2, dithiothreitol, and phenylhydrazine hydrochloride.

-

Add a known amount of the ICL enzyme preparation to the reaction mixture.

-

Incubate the mixture with varying concentrations of cyclo(L-Phe-L-Val) or a vehicle control for a specified time.

-

Initiate the reaction by adding the substrate, DL-isocitric acid.

-

Monitor the change in absorbance at 324 nm over time to determine the reaction velocity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

To determine the mode of inhibition, perform the assay with varying concentrations of the substrate in the presence and absence of the inhibitor and plot the data using a Lineweaver-Burk plot.[6]

-

Quorum Sensing Inhibition Assay (Biofilm Formation)

This protocol outlines a method to assess the effect of cyclic dipeptides on bacterial biofilm formation.

-

Bacterial Culture:

-

Grow a culture of Pseudomonas aeruginosa (e.g., PAO1) overnight in a suitable broth medium (e.g., LB broth).

-

-

Biofilm Assay:

-

Dilute the overnight culture to a starting OD600 of approximately 0.02 in fresh medium.

-

Dispense the diluted culture into the wells of a 96-well microtiter plate.

-

Add varying concentrations of the test compound (cyclo(L-Phe-L-Val) or analogs) to the wells. Include a vehicle control.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again with water to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition for each concentration of the test compound relative to the control.

-

Determine the concentration at which 50% of biofilm formation is inhibited (IC50).

-

Cell Viability and Apoptosis Assay (Anti-cancer Activity)

This protocol describes how to evaluate the effect of cyclic dipeptides on the viability and induction of apoptosis in cancer cells.

-

Cell Culture:

-

Culture a human cancer cell line (e.g., melanoma cell line DMBC28) in the recommended medium supplemented with fetal bovine serum and antibiotics.[17] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Viability Assay (MTT Assay):

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the cyclic dipeptide for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm. Cell viability is proportional to the absorbance.

-

-

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining):

-

Treat the cells with the test compound as described for the viability assay.

-

Harvest the cells (including any floating cells) and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis:

-

For the viability assay, calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.

-

For the apoptosis assay, quantify the percentage of cells in early and late apoptosis.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Inhibition of the Glyoxylate Cycle by cyclo(L-Phe-L-Val).

Caption: Quorum Sensing Inhibition by a cyclo(L-Phe-L-Val) Analog.

Caption: Neuroprotective Mechanism via Apoptosis Inhibition.

Experimental Workflow

Caption: Workflow for Characterizing Enzyme Inhibitory Activity.

Conclusion

Cyclo(L-Phe-L-Val) is a promising enzyme inhibitor with a multifaceted mechanism of action. Its ability to inhibit isocitrate lyase presents a clear rationale for its development as an antifungal agent. Furthermore, the quorum sensing inhibitory and apoptosis-modulating activities of its structural analogs suggest a broader therapeutic potential that warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this and related cyclic dipeptides in various therapeutic areas. Future research should focus on detailed structure-activity relationship studies, in vivo efficacy, and toxicological profiling to advance these promising compounds towards clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclo(L-Phe-L-Val) - MedChem Express [bioscience.co.uk]

- 3. abmole.com [abmole.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly… [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclo(L-Phe-L-Pro) | Free radical scavengers | COX | TargetMol [targetmol.com]

- 17. mdpi.com [mdpi.com]

- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Untapped Potential: Investigating the Anticancer and Cytotoxic Capabilities of Cyclo(L-Phe-L-Val)

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of the latest literature review in November 2025, direct experimental studies detailing the specific anticancer and cytotoxic potential of the cyclic dipeptide cyclo(L-Phe-L-Val) are not available. This guide, therefore, provides a comprehensive overview of the known anticancer activities of structurally related diketopiperazines (DKPs), outlines the standard experimental protocols for evaluating such compounds, and discusses potential signaling pathways that could be modulated, thereby offering a foundational framework for future research into cyclo(L-Phe-L-Val).

Introduction

Diketopiperazines (DKPs), a large class of cyclic dipeptides, are prevalent secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates. Their rigid bicyclic structure confers significant stability and oral bioavailability, making them attractive scaffolds in medicinal chemistry. Numerous DKPs have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties. This technical guide explores the prospective anticancer and cytotoxic potential of a specific DKP, cyclo(L-Phe-L-Val), by examining the established activities of its structural analogs and outlining the methodologies for its future investigation.

Anticancer and Cytotoxic Potential of Related Diketopiperazines

While specific data for cyclo(L-Phe-L-Val) is lacking, the broader family of DKPs, particularly those containing phenylalanine, have shown promising cytotoxic effects against various cancer cell lines. For instance, other cyclic dipeptides have been synthesized and evaluated for their ability to inhibit cancer cell growth. One study reported that cyclo(Tyr-Cys) exhibited the most significant inhibition in cervical carcinoma cells and also showed activity against colon and breast cancer cells[1]. The anticancer activity of DKPs is a subject of ongoing research, with many natural and synthetic derivatives being investigated for their therapeutic potential[2].

To provide a comparative baseline for future studies on cyclo(L-Phe-L-Val), the following table summarizes the cytotoxic activities of some related cyclic peptides.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Melanoma (patient-derived) | ~10 µM | [3][4] |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Melanoma (patient-derived) | ~40 µM (cytostatic) | [3][4] |

| Cyclo(Tyr-Cys) | HT-29 (Colon), HeLa (Cervical), MCF-7 (Breast) | Inhibition observed, specific IC50 not provided | [1] |

| Various other synthesized diketopiperazines | HT-29 (Colon), HeLa (Cervical), MCF-7 (Breast) | Effective inhibition reported | [1] |

Experimental Protocols for Anticancer and Cytotoxicity Assessment

The following are detailed methodologies for key experiments that would be essential in evaluating the anticancer and cytotoxic potential of cyclo(L-Phe-L-Val).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

MCF-7 (Breast adenocarcinoma)

-

HeLa (Cervical cancer)

-

HT-29 (Colorectal adenocarcinoma)

-

A549 (Lung carcinoma)

-

A non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

-

-

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

The cells are then treated with varying concentrations of cyclo(L-Phe-L-Val) (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

After a 24, 48, or 72-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

-

The plate is incubated for 3-4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Cells are seeded and treated with cyclo(L-Phe-L-Val) at concentrations around the determined IC50 value for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by a flow cytometer.

-

The percentages of cells in different stages (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptotic signaling pathways.

-

Procedure:

-

Cells are treated with cyclo(L-Phe-L-Val) as described above.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

Potential Signaling Pathways

While the specific molecular targets of cyclo(L-Phe-L-Val) in cancer are unknown, other anticancer DKPs have been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. A plausible hypothesis is that cyclo(L-Phe-L-Val) could interfere with one or more of these pathways.

One of the most critical pathways in cancer is the PI3K/Akt signaling pathway , which is frequently hyperactivated in various cancers and promotes cell survival and proliferation while inhibiting apoptosis.

Another key pathway is the MAPK/ERK pathway , which regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.

The induction of apoptosis is a central mechanism for many anticancer agents. This can occur through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway . The intrinsic pathway is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Visualizations

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Conclusion and Future Directions

While the anticancer and cytotoxic potential of cyclo(L-Phe-L-Val) remains to be directly elucidated, the existing body of research on related diketopiperazines provides a strong rationale for its investigation. The structural simplicity and inherent stability of cyclo(L-Phe-L-Val) make it an intriguing candidate for anticancer drug discovery.

Future research should focus on a systematic evaluation of this compound against a diverse panel of cancer cell lines to determine its cytotoxic profile and selectivity. Should promising activity be identified, subsequent studies should delve into its mechanism of action, focusing on apoptosis induction and the modulation of key cancer-related signaling pathways. The experimental frameworks and potential mechanisms outlined in this guide provide a clear roadmap for researchers to unlock the potential of cyclo(L-Phe-L-Val) as a novel therapeutic agent in the fight against cancer.

References

- 1. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjeid.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(L-Phe-L-Val): A Potent Inhibitor of Candida albicans Isocitrate Lyase

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, poses a significant threat to immunocompromised individuals. The glyoxylate cycle is crucial for the survival and virulence of C. albicans within the host, particularly in nutrient-limited environments. Isocitrate lyase (ICL), a key enzyme of this pathway, represents a promising target for novel antifungal therapies due to its absence in humans. This technical guide details the inhibitory role of the cyclic dipeptide cyclo(L-Phe-L-Val) against C. albicans isocitrate lyase. We present a comprehensive overview of the quantitative inhibitory data, detailed experimental methodologies, and the underlying biochemical pathways, providing a valuable resource for researchers and professionals in the field of antifungal drug development.

Introduction

Systemic fungal infections caused by Candida albicans are a growing public health concern, necessitating the development of new antifungal agents with novel mechanisms of action. The glyoxylate cycle is an attractive target for antifungal drug discovery as it is essential for the pathogenicity of various microorganisms, including C. albicans, but is absent in mammals.[1][2] This metabolic pathway allows the fungus to utilize two-carbon compounds, such as acetate derived from fatty acid oxidation, for gluconeogenesis and biosynthesis, which is critical for its survival within host phagocytic cells where glucose is scarce.[1][2]

Isocitrate lyase (ICL) is a pivotal enzyme in the glyoxylate cycle, catalyzing the cleavage of isocitrate to succinate and glyoxylate.[3] Inhibition of ICL disrupts this pathway, leading to a significant reduction in the virulence of C. albicans.[1] The cyclic dipeptide cyclo(L-Phe-L-Val), a diketopiperazine isolated from marine-derived Streptomyces puniceus, has been identified as a potent inhibitor of C. albicans isocitrate lyase.[4] This document provides an in-depth analysis of the inhibitory properties of cyclo(L-Phe-L-Val) against C. albicans ICL.

Quantitative Inhibitory Data

The inhibitory efficacy of cyclo(L-Phe-L-Val) against Candida albicans isocitrate lyase has been quantified through various enzymatic and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | C. albicans Strain(s) | Reference |

| IC50 (Isocitrate Lyase) | 27 µg/mL (109.5 µM) | ATCC 10231 | [4] |

| Minimum Inhibitory Concentration (MIC) in Acetate Medium | 32-64 µg/mL | SC5314, ATCC 10231, ATCC 10259, ATCC 11006, ATCC 18804 | [5] |

| Minimum Inhibitory Concentration (MIC) in Glucose Medium | No inhibitory effect | SC5314, ATCC 10231, ATCC 10259, ATCC 11006, ATCC 18804 | [5] |

| Inhibition Type | Non-competitive | ATCC 10231 | [4] |

Mechanism of Action

Cyclo(L-Phe-L-Val) exerts its inhibitory effect on Candida albicans through a dual mechanism: direct enzyme inhibition and downregulation of gene expression.

3.1. Enzymatic Inhibition:

Kinetic analysis using a Lineweaver-Burk plot has demonstrated that cyclo(L-Phe-L-Val) acts as a non-competitive inhibitor of isocitrate lyase.[4] This indicates that the inhibitor does not bind to the active site of the enzyme but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

3.2. Transcriptional Regulation:

In addition to direct enzyme inhibition, cyclo(L-Phe-L-Val) has been shown to inhibit the gene transcription of ICL in C. albicans when the fungus is grown under conditions that utilize two-carbon sources.[4] This dual action of both inhibiting the existing enzyme and preventing the synthesis of new enzyme molecules makes cyclo(L-Phe-L-Val) a particularly effective antifungal agent.

Signaling Pathway and Experimental Workflow

4.1. The Glyoxylate Cycle and the Role of Isocitrate Lyase

The following diagram illustrates the glyoxylate cycle in Candida albicans and highlights the central role of isocitrate lyase, the target of cyclo(L-Phe-L-Val).

Caption: Inhibition of Isocitrate Lyase by cyclo(L-Phe-L-Val) in the Glyoxylate Cycle.

4.2. Experimental Workflow

The following diagram outlines the general experimental workflow for the isolation of cyclo(L-Phe-L-Val) and the subsequent evaluation of its inhibitory activity against C. albicans isocitrate lyase.

Caption: Workflow for cyclo(L-Phe-L-Val) Isolation and ICL Inhibition Analysis.

Experimental Protocols

5.1. Isolation of cyclo(L-Phe-L-Val) from Streptomyces puniceus

A general protocol for the isolation of cyclic dipeptides from Streptomyces species involves the following steps:

-

Fermentation: Streptomyces puniceus is cultured in a suitable production medium (e.g., Tryptic Soy Broth) under optimal conditions of temperature, pH, and aeration for a period sufficient for secondary metabolite production (typically 7-14 days).[6]

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. Both the mycelium and the supernatant are extracted with an organic solvent, typically ethyl acetate, to recover the bioactive compounds.[6][7]

-

Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include solid-phase extraction (SPE), silica gel column chromatography, and high-performance liquid chromatography (HPLC) to isolate the pure cyclo(L-Phe-L-Val).[7][8]

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

5.2. Isocitrate Lyase Inhibition Assay

The inhibitory activity of cyclo(L-Phe-L-Val) against C. albicans isocitrate lyase is determined using a spectrophotometric assay.

-

Enzyme Preparation: C. albicans is cultured in a medium that induces the expression of isocitrate lyase (e.g., Yeast Nitrogen Base with 2% sodium acetate). The cells are harvested, lysed, and the cell-free extract containing the enzyme is obtained by centrifugation.[9]

-

Assay Reaction: The assay mixture typically contains a buffer (e.g., 20 mM sodium phosphate, pH 7.0), MgCl2, phenylhydrazine, and the substrate DL-isocitrate.[9] The reaction is initiated by the addition of the enzyme extract.

-

Inhibitor Addition: Various concentrations of cyclo(L-Phe-L-Val) are added to the reaction mixture to determine its effect on enzyme activity.

-

Measurement: The activity of isocitrate lyase is monitored by measuring the formation of the glyoxylate phenylhydrazone product at a wavelength of 324 nm.[9]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

5.3. Minimum Inhibitory Concentration (MIC) Determination

The antifungal activity of cyclo(L-Phe-L-Val) against C. albicans is determined by measuring the MIC in different growth media.

-

Inoculum Preparation: A standardized suspension of C. albicans cells is prepared.

-

Media: Two types of media are used: one with glucose as the primary carbon source (e.g., Yeast Nitrogen Base with 2% glucose) and another with acetate as the sole carbon source (e.g., Yeast Nitrogen Base with 2% potassium acetate).[5]

-

Serial Dilution: Serial dilutions of cyclo(L-Phe-L-Val) are prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 72 hours).[5]

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

Conclusion

Cyclo(L-Phe-L-Val) has emerged as a promising lead compound for the development of novel antifungal agents against Candida albicans. Its potent and specific inhibition of isocitrate lyase, a key enzyme in the essential glyoxylate cycle, through a dual mechanism of direct enzyme inhibition and transcriptional downregulation, underscores its therapeutic potential. The detailed methodologies and quantitative data presented in this whitepaper provide a solid foundation for further preclinical and clinical investigations into the efficacy of cyclo(L-Phe-L-Val) and its analogues as antifungal drugs. The targeted approach of inhibiting a metabolic pathway crucial for the pathogen's virulence but absent in the host offers a promising strategy to combat the growing threat of candidiasis.

References

- 1. The glyoxylate cycle is required for fungal virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents | PLOS One [journals.plos.org]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sumerianz.com [sumerianz.com]

- 8. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico and In Vitro Studies to Explore the Effect of Thymoquinone on Isocitrate Lyase, Biofilm Formation, and the Expression of Some Virulence Genes in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of Cyclo(L-Phe-L-Val): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of the cyclic dipeptide cyclo(L-Phe-L-Val), a compound of interest in various fields of chemical and pharmaceutical research. The protocols outlined below describe both liquid-phase and solid-phase synthesis strategies, followed by robust purification techniques to obtain a high-purity final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of cyclo(L-Phe-L-Val) based on established methods for similar cyclic dipeptides.

Table 1: Summary of Synthesis Methods for Cyclo(L-Phe-L-Val)

| Synthesis Method | Key Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Purity before Purification (%) |

| Liquid-Phase | Boc-L-Phe, L-Val-OMe·HCl, EDC, HOBt, TFA, Toluene | DMF, CH₂Cl₂, Toluene | 48-72 | 60-75 | 70-85 |

| Solid-Phase | Fmoc-L-Val-Wang resin, Fmoc-L-Phe-OH, HBTU, DIEA, Piperidine, TFA | DMF, DCM | 24-48 | 50-65 | 65-80 |

Table 2: Summary of Purification Methods for Cyclo(L-Phe-L-Val)

| Purification Method | Column/Solvent System | Flow Rate (mL/min) | Detection (nm) | Typical Recovery (%) | Final Purity (%) |

| Preparative HPLC | C18 silica gel (10 µm), Acetonitrile/Water with 0.1% TFA (gradient) | 15-20 | 210, 254 | 80-90 | >98 |

| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | N/A | N/A | 70-85 | >99 |

Experimental Protocols

I. Liquid-Phase Synthesis of Cyclo(L-Phe-L-Val)

This protocol describes the synthesis of cyclo(L-Phe-L-Val) in solution, starting from the protected amino acids.

1. Synthesis of the Linear Dipeptide (Boc-L-Phe-L-Val-OMe): a. To a solution of L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIEA) (2.5 eq) and stir for 10 minutes at 0°C. b. In a separate flask, dissolve Boc-L-Phenylalanine (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) in anhydrous DMF. c. Add the solution from step (b) to the solution from step (a) and stir the reaction mixture at room temperature for 12-16 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude linear dipeptide.

2. Deprotection of the N-terminus: a. Dissolve the crude Boc-L-Phe-L-Val-OMe in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). b. Stir the solution at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure and co-evaporate with toluene three times to remove residual TFA.

3. Cyclization to form Cyclo(L-Phe-L-Val): a. Dissolve the deprotected linear dipeptide in a large volume of toluene to achieve a high dilution (e.g., 0.01 M). b. Heat the solution to reflux (approximately 110°C) for 24-48 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester. c. Monitor the formation of the cyclic dipeptide by TLC or LC-MS. d. After completion, cool the reaction mixture and evaporate the solvent to yield the crude cyclo(L-Phe-L-Val).

II. Solid-Phase Synthesis of Cyclo(L-Phe-L-Val)

This protocol outlines the synthesis on a solid support, which can simplify the purification of intermediates.

1. Resin Loading: a. Swell Fmoc-L-Val-Wang resin in DMF for 1 hour.

2. Elongation of the Peptide Chain: a. Deprotect the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. b. Wash the resin thoroughly with DMF and DCM. c. Couple Fmoc-L-Phe-OH (3.0 eq) to the resin-bound valine using HBTU (3.0 eq) and DIEA (6.0 eq) in DMF for 2 hours. d. Confirm the completion of the coupling reaction using a Kaiser test. e. Wash the resin with DMF and DCM.

3. Cleavage and Cyclization: a. Deprotect the N-terminal Fmoc group with 20% piperidine in DMF. b. Wash the resin extensively with DMF and DCM. c. Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours to cleave the linear dipeptide from the resin. d. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. e. Dissolve the crude linear peptide in a suitable solvent for cyclization (as described in the liquid-phase protocol, step 3).

Purification Protocols

I. Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for purifying cyclic dipeptides to a high degree of purity.

1. Sample Preparation: a. Dissolve the crude cyclo(L-Phe-L-Val) in a minimal amount of a suitable solvent, such as methanol or DMSO.[1] b. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reverse-phase silica gel column (e.g., 10 µm particle size, 250 x 20 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is a good starting point.[2]

-

Flow Rate: 15-20 mL/min.

-

Detection: UV at 210 nm and 254 nm.[2]

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the pure fractions and remove the solvent by lyophilization to obtain the purified cyclo(L-Phe-L-Val) as a white solid.

II. Recrystallization

Recrystallization is a cost-effective method for obtaining highly pure crystalline material.

1. Solvent Selection: a. Common solvent systems for recrystallizing cyclic dipeptides include ethanol/water, ethyl acetate/hexane, or methanol.[1][3] b. Determine the optimal solvent system by testing the solubility of the crude product in various solvents at room temperature and at elevated temperatures.

2. Recrystallization Procedure: a. Dissolve the crude cyclo(L-Phe-L-Val) in a minimal amount of the chosen solvent at its boiling point. b. If a mixed solvent system is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until turbidity persists. c. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal formation. d. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification and Analysis of Cyclo(L-Phe-L-Val)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification and analysis of the cyclic dipeptide cyclo(L-Phe-L-Val) using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established techniques for the separation of diketopiperazines and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cyclo(L-Phe-L-Val) is a diketopiperazine (DKP), a class of cyclic dipeptides known for their diverse biological activities. These compounds are found in a variety of natural sources, including microbial fermentations, and are of significant interest for their potential therapeutic applications. Accurate and efficient methods for their purification and analysis are crucial for research and development. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of these molecules.

This application note details two primary HPLC-based procedures: a preparative method for the purification of cyclo(L-Phe-L-Val) from complex mixtures, such as bacterial culture extracts, and a validated analytical method for its quantification and purity assessment.

Purification of Cyclo(L-Phe-L-Val) by Preparative HPLC

This section outlines a general protocol for the isolation and purification of cyclo(L-Phe-L-Val) from a microbial culture broth. The protocol is divided into two main stages: initial sample preparation and subsequent purification by preparative RP-HPLC.

Experimental Protocol: Purification

2.1.1. Sample Preparation from Microbial Culture

-

Culture Broth Extraction:

-

Grow the microbial strain (e.g., Streptomyces or Bacillus species) in a suitable liquid medium until sufficient production of cyclo(L-Phe-L-Val) is achieved.

-

Centrifuge the culture broth to separate the supernatant from the microbial cells.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE) (Alternative Method):

-

Pass the culture supernatant through a column packed with a hydrophobic resin such as Amberlite XAD-16 or Diaion HP-20.

-

Wash the column with water to remove polar impurities.

-

Elute the adsorbed compounds, including cyclo(L-Phe-L-Val), with methanol or acetone.

-

Evaporate the solvent to yield a concentrated extract.

-

2.1.2. Preparative HPLC Protocol

-

Sample Reconstitution: Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).

-

Chromatographic Conditions: The following conditions are a starting point and may require optimization.

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on UV absorbance.

-

Purity Analysis and Pooling: Analyze the purity of the collected fractions using the analytical HPLC method described in Section 3. Pool the fractions with the desired purity.

-

Solvent Evaporation: Remove the HPLC solvents from the pooled fractions, typically by lyophilization, to obtain the purified cyclo(L-Phe-L-Val).

Data Presentation: Preparative HPLC Parameters

| Parameter | Recommended Conditions |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10-70% B over 40 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | Ambient |

Analysis of Cyclo(L-Phe-L-Val) by Analytical HPLC

This section provides a detailed protocol for the quantitative analysis and purity assessment of cyclo(L-Phe-L-Val) using a validated RP-HPLC method.

Experimental Protocol: Analysis

3.1.1. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve cyclo(L-Phe-L-Val) standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Dissolve the purified sample or crude extract in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.2. Analytical HPLC Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Chromatographic Conditions: The following conditions are a starting point and should be validated for the specific application.

-

Data Acquisition and Analysis: Integrate the peak area of cyclo(L-Phe-L-Val) and determine the concentration using the calibration curve generated from the standard solutions. Purity is typically assessed by the area percentage of the main peak relative to the total peak area in the chromatogram.

Data Presentation: Analytical HPLC Method Parameters and Validation Summary

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 30-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 30 °C |

Method Validation Parameters (Typical Expected Values):

| Parameter | Specification | Typical Result |

| Retention Time (RT) | Consistent RT | ~ 12-15 min (highly dependent on exact conditions) |

| Linearity (R²) | ≥ 0.995 | > 0.998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | S/N ≥ 3 | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | ~ 0.3 µg/mL |

Visualization of Workflows

Purification Workflow

The following diagram illustrates the overall workflow for the purification of cyclo(L-Phe-L-Val) from a microbial culture.

Caption: Workflow for the purification of cyclo(L-Phe-L-Val).

Analytical Workflow

This diagram outlines the logical steps involved in the analytical HPLC method for the quantification and purity assessment of cyclo(L-Phe-L-Val).

Caption: Workflow for the analytical HPLC of cyclo(L-Phe-L-Val).

Application Notes and Protocols for the Analytical Characterization of Cyclo(L-Phe-L-Val)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of cyclo(L-Phe-L-Val), a cyclic dipeptide with known involvement in quorum sensing and neurite outgrowth.[1] The following sections detail the physicochemical properties and provide detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties of Cyclo(L-Phe-L-Val)

Cyclo(L-Phe-L-Val) is a diketopiperazine with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 246.30 g/mol | [2][3] |

| CAS Number | 35590-86-4 | [2] |

| Appearance | White solid | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO.[1] | |

| Purity (commercial) | >95% by HPLC | [1] |

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for assessing the purity of cyclo(L-Phe-L-Val) and for its quantification in various matrices. A reversed-phase HPLC method is typically employed.

Experimental Protocol: Analytical HPLC

This protocol is adapted from methods used for similar cyclic dipeptides and is suitable for determining the purity of a synthesized or isolated sample.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm and 254 nm. Aromatic compounds like cyclo(L-Phe-L-Val) will show absorbance at these wavelengths.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Expected Results: A major peak corresponding to cyclo(L-Phe-L-Val) should be observed. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow: HPLC Analysis

Caption: Workflow for purity analysis of cyclo(L-Phe-L-Val) by HPLC.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry is used to confirm the molecular weight of cyclo(L-Phe-L-Val) and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Experimental Protocol: LC-MS Analysis

This protocol provides general parameters for obtaining mass spectra of cyclic dipeptides.

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an ESI source (LC-MS).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon (for MS/MS fragmentation).

-

Scan Range: m/z 50-500.

-

Data Acquisition:

-

Full Scan MS: To identify the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To fragment the [M+H]⁺ ion and elucidate the structure. The precursor ion for cyclo(L-Phe-L-Val) would be m/z 247.14.

-

Expected Fragmentation Pattern: Based on studies of similar cyclic dipeptides, the fragmentation of protonated cyclo(L-Phe-L-Val) is expected to involve the cleavage of the diketopiperazine ring. Common losses include the elimination of CO (28 Da) and the loss of the amino acid side chains.

Quantitative Data Summary: Expected Mass Spectrometry Peaks

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₄H₁₉N₂O₂⁺ | 247.14 | Protonated molecule |

| [M+H-CO]⁺ | C₁₃H₁₉N₂O⁺ | 219.15 | Loss of a carbonyl group |

| [Phe side chain]⁺ | C₉H₁₁⁺ | 119.09 | Phenylalanine immonium-related ion |

| [Val side chain]⁺ | C₅H₁₂N⁺ | 86.10 | Valine immonium-related ion |

Experimental Workflow: Mass Spectrometry Analysis

Caption: Workflow for MS analysis of cyclo(L-Phe-L-Val).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of cyclo(L-Phe-L-Val). The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Cyclo(L-Phe-L-Val) is soluble in DMSO.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: To observe the proton signals.

-

¹³C NMR: To observe the carbon signals.

-

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons for complete structural assignment.

-

Expected ¹H and ¹³C NMR Chemical Shifts: While specific experimental data for cyclo(L-Phe-L-Val) is not readily available in the literature, the following table provides expected chemical shift ranges based on the known spectra of similar cyclic dipeptides containing phenylalanine and valine residues.[5][6][7]

Quantitative Data Summary: Expected NMR Chemical Shifts (in CDCl₃)

| Atom Position (Phe) | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |

| α-CH | ~4.2 | ~56 |

| β-CH₂ | ~3.0, ~3.2 | ~38 |

| Aromatic CH | ~7.2-7.4 | ~127-130 |

| C=O | - | ~165-170 |

| Atom Position (Val) | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |

| α-CH | ~3.8 | ~60 |

| β-CH | ~2.2 | ~30 |

| γ-CH₃ | ~0.9, ~1.0 | ~18-19 |

| C=O | - | ~165-170 |

Logical Relationship: NMR Data Interpretation

Caption: Logical workflow for structure elucidation using NMR data.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. To date, a crystal structure for cyclo(L-Phe-L-Val) has not been deposited in the Cambridge Structural Database. However, the crystal structure of the linear dipeptide L-Phe-L-Val has been reported.[8] Should single crystals of cyclo(L-Phe-L-Val) be obtained, the following general protocol would apply.